molecular formula C10H13N3 B12830011 N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine

N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine

Cat. No.: B12830011
M. Wt: 175.23 g/mol
InChI Key: VDHVKAZCXRSEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions, followed by methylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1H-benzo[d]imidazol-4-amine
  • 2-methyl-1H-benzo[d]imidazol-4-amine
  • N-methyl-1H-benzo[d]imidazol-4-amine

Uniqueness

N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,2-trimethyl-1H-benzimidazol-4-amine

InChI

InChI=1S/C10H13N3/c1-7-11-8-5-4-6-9(13(2)3)10(8)12-7/h4-6H,1-3H3,(H,11,12)

InChI Key

VDHVKAZCXRSEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.